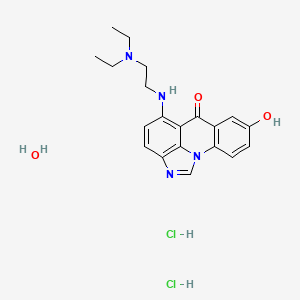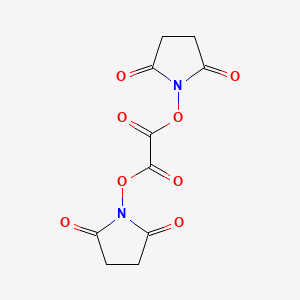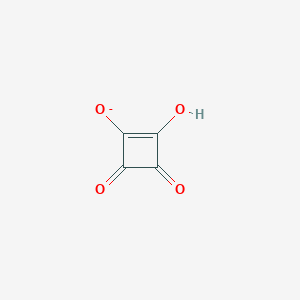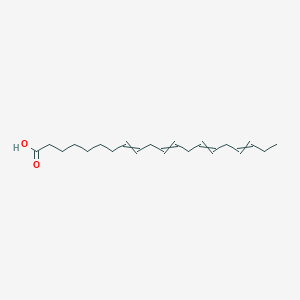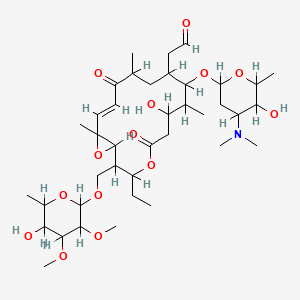
Staphcoccomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Staphcoccomycin is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Genetic Analysis and Resistance Mechanisms
Staphcoccomycin's research applications mainly involve understanding the mechanisms of bacterial resistance, particularly in Staphylococcus aureus. For instance, a study by Weigel et al. (2003) focused on a high-level vancomycin-resistant isolate of S. aureus, revealing the presence of a multiresistance conjugative plasmid and highlighting the in vivo transfer of vancomycin resistance from Enterococcus faecalis (Weigel et al., 2003). Another significant study by Gardete and Tomasz (2014) detailed the mechanisms of vancomycin resistance in S. aureus, discussing both the well-defined resistance in VRSA (vancomycin-resistant S. aureus) and less defined mechanisms in VISA (vancomycin-intermediate S. aureus) (Gardete & Tomasz, 2014).
Pharmacokinetics and Pharmacodynamics
Research on this compound also includes studies on its pharmacokinetic and pharmacodynamic properties. Rybak (2006) reviewed these properties, discussing the clinical implications, including variable tissue distribution and emerging resistance (Rybak, 2006). Moise-Broder et al. (2004) investigated the pharmacodynamics of vancomycin in patients with S. aureus lower respiratory tract infections, linking dosage and serum concentration to clinical outcomes (Moise-Broder et al., 2004).
Nanotechnology and Drug Delivery
A notable advancement in the application of this compound involves nanotechnology. Chakraborty et al. (2010) explored the use of nanoconjugated vancomycin as a potent anti-VRSA agent. This study highlighted how nano-sized vehicles can enhance the transport and efficacy of vancomycin against resistant strains (Chakraborty et al., 2010).
Historical and Evolutionary Perspectives
Understanding the historical context and evolutionary trajectory of this compound is crucial. Rubinstein and Keynan (2014) provided an overview of vancomycin's 60-year clinical use history, discussing its evolution, efficacy, and resistance patterns (Rubinstein & Keynan, 2014).
Propriétés
Numéro CAS |
73047-31-1 |
|---|---|
Formule moléculaire |
C39H65NO14 |
Poids moléculaire |
771.9 g/mol |
Nom IUPAC |
2-[(14E)-9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C39H65NO14/c1-11-29-25(19-49-38-36(48-10)35(47-9)33(46)23(5)51-38)37-39(6,54-37)14-12-27(42)20(2)16-24(13-15-41)34(21(3)28(43)18-30(44)52-29)53-31-17-26(40(7)8)32(45)22(4)50-31/h12,14-15,20-26,28-29,31-38,43,45-46H,11,13,16-19H2,1-10H3/b14-12+ |
Clé InChI |
LKWYVXHWASIBBX-WYMLVPIESA-N |
SMILES isomérique |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)O)N(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)O)N(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
SMILES canonique |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)O)N(C)C)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Synonymes |
staphcoccomycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2Z,6Z,10Z,14Z,18Z)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-hydroxy-5-methoxybenzoic acid](/img/structure/B1233726.png)
![magnesium;[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1233728.png)
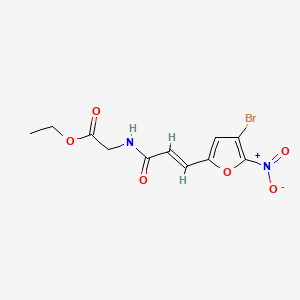
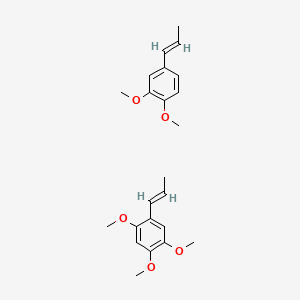
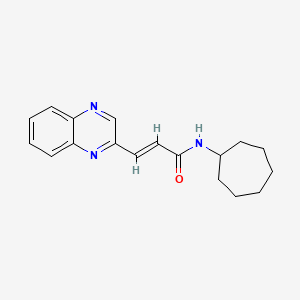
![N-[(1R,4S,7R,11S,14S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1233736.png)
